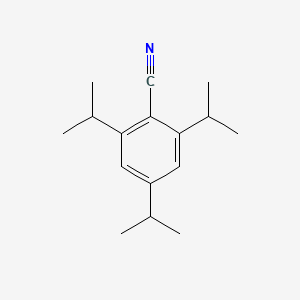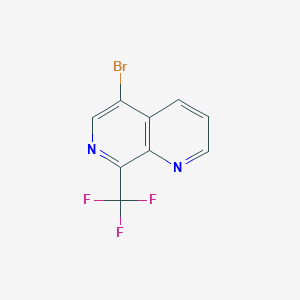![molecular formula C14H20N4O B13934151 9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom.
Métodos De Preparación
The synthesis of 9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one typically involves a multi-step process. One common method includes the reaction of a pyrimidine derivative with a diazaspiro compound under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve optimization of these reactions to increase yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of enzymes involved in RNA modifications, making it a valuable tool for studying epigenetic and epitranscriptomic processes.
Medicine: It has been investigated for its potential to inhibit enzymes like METTL3, which are implicated in diseases such as cancer and diabetes.
Mecanismo De Acción
The mechanism of action of 9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. For example, as an inhibitor of the METTL3 enzyme, it binds to the active site of the enzyme, preventing it from catalyzing the methylation of RNA. This inhibition can lead to changes in gene expression and cellular function, which are being explored for therapeutic applications .
Comparación Con Compuestos Similares
Similar compounds to 9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one include other spiro compounds with different substituents on the pyrimidine ring or variations in the diazaspiro structure. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific structure, which confers distinct interactions with its molecular targets .
Propiedades
Fórmula molecular |
C14H20N4O |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
9-(4-methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C14H20N4O/c1-11-4-8-15-13(16-11)18-9-6-14(7-10-18)5-2-3-12(19)17-14/h4,8H,2-3,5-7,9-10H2,1H3,(H,17,19) |
Clave InChI |
FYQOJPCFUURTSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)N2CCC3(CCCC(=O)N3)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)

![tert-Butyl 5-methyl-5,6-dihydro-[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B13934101.png)
![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)





![2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13934139.png)
![2-Buten-1-one, 1-[(6E)-6-ethylidene-2,2-dimethylcyclohexyl]-, (2E)-](/img/structure/B13934145.png)

